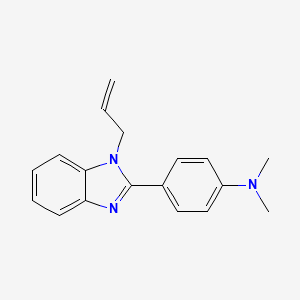
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained significant attention in the scientific research community. CLEN is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Due to its potential therapeutic applications, CLEN has been the subject of extensive research in recent years.
作用機序
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including increased insulin sensitivity, improved glucose uptake in skeletal muscle and adipose tissue, and reduced inflammation. Additionally, 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have anti-cancer properties, making it a promising candidate for the development of novel cancer therapeutics.
実験室実験の利点と制限
One of the advantages of using 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide in lab experiments is its potent inhibitory activity against PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, including:
1. Further investigation of the anti-inflammatory and anti-cancer properties of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, and its potential as a novel cancer therapeutic.
2. Development of more efficient synthesis methods for 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, to improve its availability for research purposes.
3. Investigation of the potential of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide as a therapeutic for other metabolic disorders, such as non-alcoholic fatty liver disease.
4. Development of novel PTP1B inhibitors based on the structure of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, to improve its potency and selectivity.
5. Investigation of the potential of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis in vivo.
In conclusion, 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide is a potent inhibitor of PTP1B with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a promising candidate for further research. The future directions for research on 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide are numerous, and its potential as a novel therapeutic and research tool is exciting.
合成法
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-nitrobenzoic acid with 2,6-diethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide by reacting it with acetic anhydride and sodium acetate.
科学的研究の応用
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. The inhibition of PTP1B by 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide results in increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. Additionally, 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-10-13(18)8-9-15(14)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVBBFTYVDZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
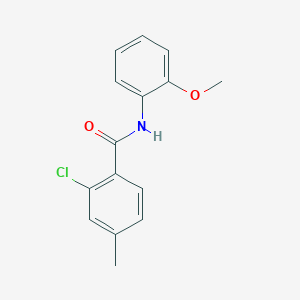
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
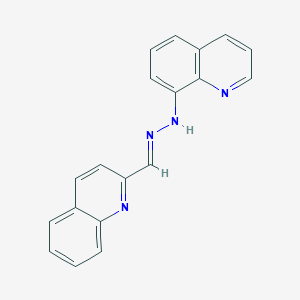
![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
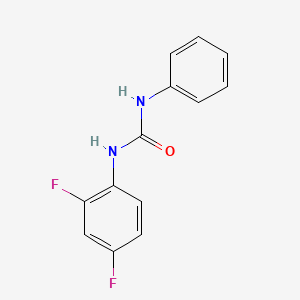
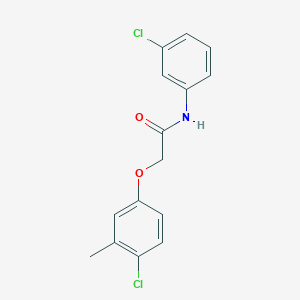

![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
